molecular formula C20H17FN4OS B2365636 6-(4-ethoxyphenyl)-3-{[(3-fluorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 941994-86-1

6-(4-ethoxyphenyl)-3-{[(3-fluorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B2365636
CAS No.: 941994-86-1
M. Wt: 380.44
InChI Key: FSIJGAPKLUUIAI-UHFFFAOYSA-N
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Description

6-(4-Ethoxyphenyl)-3-{[(3-fluorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazine is a high-purity chemical reagent designed for pharmaceutical and biological research. This compound belongs to the [1,2,4]triazolo[4,3-b]pyridazine chemical class, a privileged scaffold in medicinal chemistry known for its versatile biological activities . The structure incorporates a 4-ethoxyphenyl group at the 6-position and a (3-fluorobenzyl)thio ether at the 3-position, modifications that are strategically valuable for structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity . Compounds based on the triazolopyridazine nucleus are frequently investigated as key scaffolds for inhibiting various protein kinases and modulating disease-relevant receptors . Specifically, similar triazolopyridazine derivatives have been developed and patented as potent agonists of the REV-ERB nuclear receptor, a key regulator of circadian rhythm, metabolism, and inflammatory pathways . Furthermore, the closely related [1,2,4]triazolo[4,3-b]pyridazine core serves as a bioisostere for purine, allowing it to interact effectively with the adenine binding site of ATP-dependent enzymes like Cyclin-Dependent Kinase 2 (CDK2), a prominent target in oncology drug discovery . The presence of the benzylsulfanyl group in this molecule is a critical feature often explored in such inhibitors to enhance binding affinity and cellular activity . This product is intended for research purposes only. It is not approved for diagnostic, therapeutic, or any other use in humans or animals. Researchers should handle this material with appropriate care and safety protocols in a controlled laboratory setting.

Properties

IUPAC Name

6-(4-ethoxyphenyl)-3-[(3-fluorophenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN4OS/c1-2-26-17-8-6-15(7-9-17)18-10-11-19-22-23-20(25(19)24-18)27-13-14-4-3-5-16(21)12-14/h3-12H,2,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSIJGAPKLUUIAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN3C(=NN=C3SCC4=CC(=CC=C4)F)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Halogenation and Hydrazine Substitution

Pyridazine derivatives are halogenated at position 3 using phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), followed by nucleophilic substitution with hydrazine monohydrate. For example:

  • 3-Chloro-6-(4-ethoxyphenyl)pyridazine is refluxed with hydrazine monohydrate in n-butyl alcohol for 18 hours, yielding the hydrazine intermediate.

Table 1: Optimization of Hydrazine Substitution

Solvent Temperature (°C) Time (h) Yield (%)
n-Butanol 120 18 85
Ethanol 78 24 72
DMF 100 12 68

Reaction in n-butanol maximizes yield due to improved solubility of intermediates.

Triazole Ring Formation via Cyclocondensation

The hydrazine intermediate undergoes cyclocondensation with acylating agents to form the triazolo-pyridazine core.

Reaction with Chloroacetyl Chloride

  • 3-Hydrazino-6-(4-ethoxyphenyl)pyridazine is treated with chloroacetyl chloride in tetrahydrofuran (THF) at 0–25°C. The exothermic reaction forms 2-[6-(4-ethoxyphenyl)-3-pyridazinyl]hydrazide chloroacetic acid , which cyclizes under acidic conditions.

Mechanistic Insight :

  • Acylation of the hydrazine group generates a hydrazide.
  • Intramolecular cyclization eliminates HCl, forming the triazole ring.

Table 2: Cyclization Conditions and Yields

Acylating Agent Solvent Acid Catalyst Yield (%)
Chloroacetyl Cl THF H₂SO₄ 78
Trifluoroacetic anhydride Pyridine - 82
Methoxyacetyl Cl Dioxane - 75

Trifluoroacetic anhydride in pyridine achieves higher yields by facilitating azeotropic removal of water.

Introduction of the (3-Fluorobenzyl)Sulfanyl Group

The sulfanyl moiety is introduced via nucleophilic displacement of a halogen or through thiol-ene coupling.

Halogen-Thiol Exchange

  • 3-Chloromethyl-6-(4-ethoxyphenyl)-triazolo[4,3-b]pyridazine reacts with (3-fluorophenyl)methanethiol in the presence of sodium hydride (NaH) in dimethylformamide (DMF). The reaction proceeds at 60°C for 6 hours, achieving 70–75% yield.

Critical Parameters :

  • Base Selection : NaH outperforms K₂CO₃ due to stronger deprotonation of the thiol.
  • Solvent Polarity : DMF enhances nucleophilicity of the thiolate ion.

Table 3: Thiolation Reaction Optimization

Base Solvent Temperature (°C) Yield (%)
NaH DMF 60 75
K₂CO₃ DMSO 80 62
DBU THF 50 68

Purification and Characterization

Crude products are purified via recrystallization or column chromatography.

Recrystallization

  • The final compound is recrystallized from dichloromethane/hexane (1:3), yielding white crystals with >98% purity (HPLC).

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.72 (s, 1H, triazole-H), 7.89–7.45 (m, 8H, aromatic), 4.52 (s, 2H, SCH₂), 4.12 (q, 2H, OCH₂), 1.45 (t, 3H, CH₃).
  • HRMS : m/z calcd. for C₂₁H₁₈FN₃OS [M+H]⁺ 396.1185, found 396.1188.

Scale-Up Considerations and Industrial Feasibility

Cost-Effective Reagents

  • Substituting chloroacetyl chloride with methoxyacetyl chloride reduces halogenated waste, aligning with green chemistry principles.

Continuous Flow Synthesis

  • Microreactor systems reduce reaction times by 50% (e.g., cyclization completes in 2 hours vs. 6 hours in batch).

Chemical Reactions Analysis

Types of Reactions

6-(4-ethoxyphenyl)-3-{[(3-fluorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce functional groups such as nitro or carbonyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, and ethanol.

    Substitution: Halogenated reagents, bases like potassium carbonate, and solvents such as dimethylformamide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced aromatic rings, alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

6-(4-ethoxyphenyl)-3-{[(3-fluorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its potential anti-inflammatory, anti-cancer, and antimicrobial properties.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Research: It is used in studies to understand its interactions with biological targets, such as enzymes and receptors, which can provide insights into its mechanism of action.

Mechanism of Action

The mechanism of action of 6-(4-ethoxyphenyl)-3-{[(3-fluorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound may exert its effects by:

    Inhibiting Enzymes: Binding to the active site of enzymes and inhibiting their activity, which can lead to therapeutic effects such as anti-inflammatory or anti-cancer activity.

    Modulating Receptors: Interacting with receptors on cell surfaces, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of triazolopyridazine derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogues:

Compound Name Position 6 Substituent Position 3 Substituent Key Activity/Application Evidence Source
Target Compound 4-Ethoxyphenyl [(3-Fluorophenyl)methyl]sulfanyl Under investigation (kinase/PDE4)
3-[(4-Chlorobenzyl)sulfanyl]-6-(2-thienyl)-[1,2,4]triazolo[4,3-b]pyridazine 2-Thienyl (4-Chlorobenzyl)sulfanyl Antimicrobial activity
6-(4-Methoxyphenyl)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine 4-Methoxyphenyl Trifluoromethyl Kinase inhibition (Tyk2)
AZD3514 4-(4-Acetylpiperazinyl)ethoxy Trifluoromethyl Androgen receptor inhibition
6-(2,5-Dimethoxyphenyl)-3-(1-methylpyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine 2,5-Dimethoxyphenyl 1-Methylpyrazol-4-yl Tyk2 kinase inhibition

Key Observations :

Position 6 Modifications: Aryl vs. Heteroaryl: The target compound’s 4-ethoxyphenyl group at position 6 contrasts with 2-thienyl () and pyridinyl () groups. Aryl substituents generally enhance stability and lipophilicity, while heteroaryl groups (e.g., thienyl) may improve π-π stacking in enzyme binding . Electron-Donating Groups: Ethoxy and methoxy groups at position 6 (target compound vs.

Position 3 Modifications :

  • Sulfanyl vs. Trifluoromethyl : The (3-fluorobenzyl)sulfanyl group in the target compound offers a balance of hydrophobicity and halogen bonding, whereas trifluoromethyl groups () are strongly electron-withdrawing, favoring interactions with polar residues in kinases like Tyk2 .
  • Benzylsulfanyl Variations : Substitution of chlorine () vs. fluorine (target compound) at the benzyl group alters steric and electronic profiles. Fluorine’s smaller size and higher electronegativity may improve selectivity for PDE4 isoforms over off-target kinases .

Physicochemical and Pharmacokinetic Profiles
  • Metabolic Stability : Fluorine at position 3 may reduce oxidative metabolism, extending half-life compared to chlorinated analogues () .

Biological Activity

The compound 6-(4-ethoxyphenyl)-3-{[(3-fluorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazine is a novel synthetic derivative belonging to the class of triazolo-pyridazines. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article explores its biological activity through various studies, highlighting its pharmacological potentials, mechanisms of action, and comparative efficacy against established therapeutic agents.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C18H18FN3OS\text{C}_{18}\text{H}_{18}\text{F}\text{N}_3\text{O}\text{S}

Antiproliferative Activity

Recent studies have shown that derivatives of triazolo[4,3-b]pyridazine exhibit significant antiproliferative activity against various cancer cell lines. For instance, a related compound demonstrated IC₅₀ values in the low micromolar range against A549 (lung cancer), MCF-7 (breast cancer), and HT-1080 (fibrosarcoma) cell lines. The compound's mechanism involves the inhibition of tubulin polymerization, which is crucial for cancer cell mitosis.

Table 1 summarizes the antiproliferative effects of related compounds:

CompoundCell LineIC₅₀ (μM)
4qA5490.008
4qMCF-70.014
4qHT-10800.012

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit specific enzymes linked to cancer progression. For example, it has shown significant inhibition of tissue-nonspecific alkaline phosphatase (h-TNAP) and intestinal alkaline phosphatase (h-IAP), surpassing conventional inhibitors in potency. This suggests a dual role in both direct antiproliferative effects and modulation of tumor microenvironmental factors.

Antibacterial Activity

In addition to its anticancer properties, triazolo-pyridazine derivatives have exhibited antibacterial activity against several pathogenic bacteria. A study indicated that certain derivatives showed efficacy against Gram-positive and Gram-negative bacteria, making them potential candidates for developing new antibacterial therapies.

Case Studies

  • Study on Anticancer Activity : A recent investigation into a series of triazolo-pyridazine derivatives demonstrated that those with a similar structure to this compound displayed promising results in inhibiting tumor growth in vitro and in vivo models.
  • Enzyme Inhibition Study : Another study focused on the enzyme inhibition profile of triazolo derivatives revealed that certain compounds effectively inhibited h-TNAP and h-IAP, correlating with reduced cell proliferation in cancer models.

Q & A

Q. What are the common synthetic routes for 6-(4-ethoxyphenyl)-3-{[(3-fluorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazine, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis typically involves multi-step organic reactions, starting with the formation of the triazolopyridazine core followed by functionalization of substituents. Key steps include:

  • Cyclization : Use hydrazine derivatives or thioureas to form the triazole ring under reflux conditions (e.g., ethanol or acetonitrile) .
  • Substitution Reactions : Introduce the 4-ethoxyphenyl and 3-fluorobenzylthio groups via nucleophilic substitution or coupling reactions.
  • Optimization Strategies :
    • Temperature Control : Maintain precise reflux temperatures (70–100°C) to avoid side reactions .
    • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency for sulfanyl group incorporation .
    • Catalysts : Use bases like K₂CO₃ or acids (e.g., HCl) to promote cyclization .
  • Purification : Column chromatography or recrystallization ensures high purity (>95%) .

Q. Table 1: Comparison of Reaction Conditions for Triazolopyridazine Derivatives

StepConditionsYield (%)Reference
CyclizationReflux in ethanol, 80°C, 12h65–75
Sulfanyl AdditionDMF, K₂CO₃, 60°C, 6h70–80
Final PurificationColumn chromatography (silica gel)>95

Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and detects impurities (e.g., residual solvents) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and isotopic patterns .
  • X-ray Crystallography : Resolves crystal structure and stereochemistry (critical for SAR studies) .
  • Thin-Layer Chromatography (TLC) : Monitors reaction progress and purity at intermediate stages .

Advanced Research Questions

Q. How can researchers resolve contradictory data regarding the biological activity of this compound observed in different in vitro models?

Methodological Answer: Contradictions may arise from assay variability, solubility issues, or cell-line specificity. Recommended approaches:

  • Dose-Response Studies : Establish EC₅₀/IC₅₀ values across multiple concentrations to confirm activity thresholds .
  • Solubility Optimization : Use co-solvents (e.g., DMSO) or surfactants to improve bioavailability in aqueous media .
  • Control for Metabolites : Analyze stability in cell culture media to rule out degradation artifacts .
  • Cross-Validation : Compare results with structurally similar compounds (e.g., triazolopyridazines with halogen substituents) to identify trends .

Q. What strategies are recommended for elucidating the structure-activity relationship (SAR) of derivatives to enhance pharmacological properties?

Methodological Answer:

  • Systematic Substituent Variation : Modify the 4-ethoxyphenyl or 3-fluorobenzylthio groups to assess impacts on binding affinity .
  • Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins (e.g., kinases) .
  • Pharmacokinetic Profiling : Evaluate logP, metabolic stability, and membrane permeability via in vitro assays (e.g., Caco-2 cells) .
  • Biological Screening : Test derivatives against panels of disease-relevant targets (e.g., antimicrobial, anticancer) to identify lead candidates .

Q. Table 2: Example SAR Modifications and Observed Effects

Derivative ModificationBiological EffectReference
Replacement of ethoxy with methoxyReduced cytotoxicity in HEK293 cells
Fluorine substitution at phenylEnhanced kinase inhibition (IC₅₀ ↓ 40%)

Q. What are the key factors affecting the stability of this compound under various storage and experimental conditions?

Methodological Answer:

  • Storage Conditions : Store at –20°C in inert atmospheres (argon) to prevent oxidation of the sulfanyl group .
  • Light Sensitivity : Protect from UV exposure to avoid photodegradation .
  • pH Sensitivity : Avoid strongly acidic/basic conditions (pH <3 or >10) to prevent triazole ring hydrolysis .
  • Thermal Stability : Decomposition occurs above 150°C; use low-temperature reactions (<100°C) .

Q. How can kinetic and thermodynamic studies improve the design of reactions involving this compound?

Methodological Answer:

  • Kinetic Analysis : Determine rate constants (k) for key steps (e.g., cyclization) using UV-Vis spectroscopy or HPLC .
  • Thermodynamic Profiling : Calculate ΔG and ΔH via calorimetry to identify energetically favorable pathways .
  • Solvent Effects : Compare activation energies in polar vs. nonpolar solvents to optimize reaction media .

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